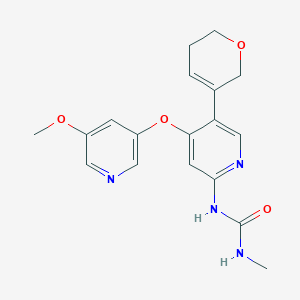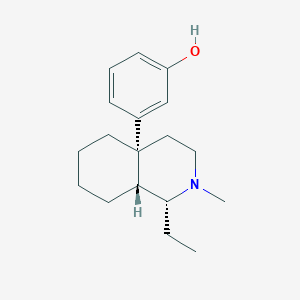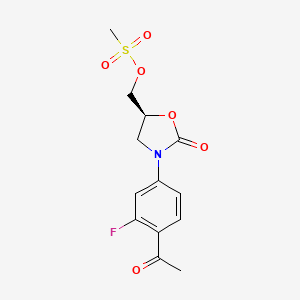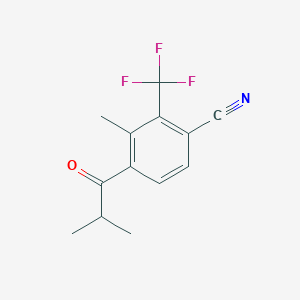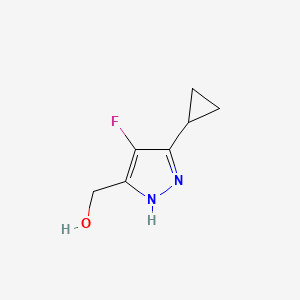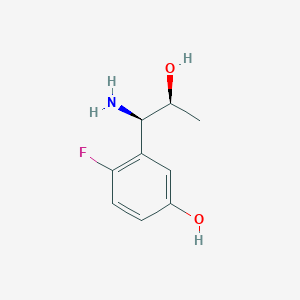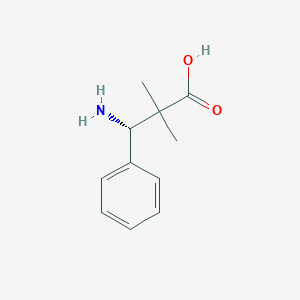
(3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid: is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as enzymes, can also be explored for more environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Substituted amines, amides
Scientific Research Applications
Chemistry: In organic synthesis, (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid can be used as a chiral building block for the synthesis of more complex molecules
Biology: This compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its chiral nature makes it a valuable tool for investigating stereospecificity in biological systems.
Medicine: In medicinal chemistry, this compound may serve as a precursor or intermediate in the synthesis of drugs that target specific receptors or enzymes. Its structural features can be exploited to design molecules with improved efficacy and reduced side effects.
Industry: The compound can be used in the production of specialty chemicals and materials, where its unique properties contribute to the performance and functionality of the final products.
Mechanism of Action
The mechanism by which (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s chiral center often plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid: The enantiomer of the compound, with opposite stereochemistry.
Phenylalanine: An amino acid with a similar aromatic side chain but different overall structure.
Valine: An amino acid with a branched aliphatic side chain, lacking the aromatic ring.
Uniqueness: (3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid is unique due to its combination of a chiral center, an aromatic ring, and a branched aliphatic chain. This combination of features makes it a versatile building block in organic synthesis and a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3S)-3-amino-2,2-dimethyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
OQRIETIIFBOIRV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)([C@H](C1=CC=CC=C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
![(5AS,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13055344.png)
![4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B13055350.png)
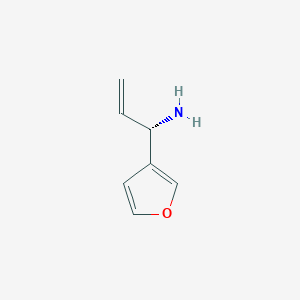
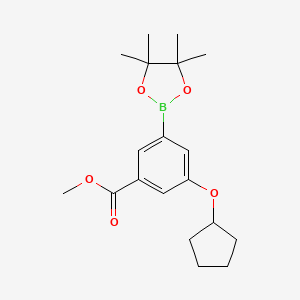
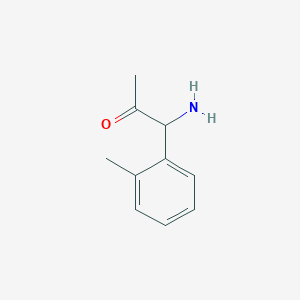
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
